3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide
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Description
Scientific Research Applications
Enzyme Inhibition
Compounds derived from similar chemical structures have been synthesized and evaluated for their inhibition properties against specific enzymes. For example, novel heterocyclic compounds synthesized from related structures showed significant lipase and α-glucosidase inhibition, suggesting potential applications in the treatment of conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activity
Similar benzohydrazide derivatives have been synthesized and tested for antimicrobial properties. The research indicates these compounds exhibit moderate to significant activity against various bacterial and fungal strains, highlighting the potential of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide in developing new antimicrobial agents (Xiao-ming Hu et al., 2015).
Photophysical Properties
Studies on similar compounds have also focused on their photophysical properties, including UV light absorption and fluorescence. These properties suggest applications in the development of new materials for optical devices, sensors, or fluorescent markers (M. Zaltariov et al., 2015).
Environmental Degradation
Research into the electrochemical degradation of chlorophenoxy and related compounds in acidic aqueous medium has provided insights into environmental applications, such as the removal of pollutants from water sources. The efficiency of certain electrochemical methods in degrading these compounds highlights potential environmental remediation applications (Brillas et al., 2003).
Synthesis of Novel Compounds
The synthesis of novel compounds from similar chemical structures, exhibiting a range of biological activities, underscores the versatility of these molecules. These activities include antiproliferative effects on cancer cells, indicating potential applications in cancer research (Romagnoli et al., 2008).
properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-7-6-10(15(19)18-17)8-11(13)9-21-14-5-3-2-4-12(14)16/h2-8H,9,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOQECAUVWEDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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